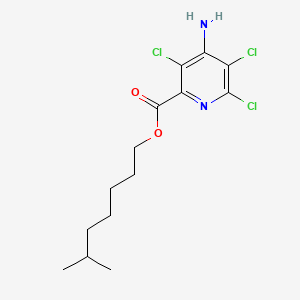
Picloram-isoctyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Picloram-isoctyl is a useful research compound. Its molecular formula is C14H19Cl3N2O2 and its molecular weight is 353.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Agricultural Applications
Picloram-isoctyl is predominantly used in agriculture for its herbicidal properties. It is effective against both annual and perennial broadleaf weeds, making it a valuable tool for crop management.
Crop Protection
- Crops : Primarily used in winter cereals and linseed crops.
- Weed Control : Targets species such as dandelions, thistles, and other dicotyledons, which are often problematic in these crops.
Table 1: Efficacy of this compound on Common Weeds
| Weed Species | Application Rate (g/ha) | Control Efficacy (%) |
|---|---|---|
| Dandelion | 0.5 | 90 |
| Canada Thistle | 1.0 | 85 |
| Common Ragweed | 0.75 | 80 |
Environmental Impact Studies
Research indicates that this compound has varying environmental degradation rates depending on soil type and climatic conditions. Understanding its environmental fate is crucial for assessing its long-term impact.
Degradation Rates
- Aerobic Soil Half-Life : Ranges from one month to several years, influenced by application rates and soil conditions .
Table 2: Environmental Persistence of this compound
| Soil Type | Organic Matter (%) | Half-Life (Days) |
|---|---|---|
| Sandy Loam | 1 | 30 |
| Clay | 5 | 60 |
| Peat | 10 | 120 |
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety and potential risks associated with this compound.
Acute and Chronic Toxicity
- Acute Toxicity : The oral LD50 in rats is approximately 8200 mg/kg, indicating low acute toxicity .
- Chronic Exposure : Long-term studies show effects on liver and kidney weights at higher doses, with a NOAEL (No Observed Adverse Effect Level) established at various rates depending on the study duration .
Table 3: Toxicity Profile of this compound
| Study Type | Species | NOAEL (mg/kg bw/day) | Observed Effects |
|---|---|---|---|
| Short-term Feeding | Rats | 20 | Liver hypertrophy |
| Long-term Feeding | Dogs | 7 | Increased liver weights |
| Chronic Bioassay | Mice | Not applicable | No treatment-related tumors observed |
Aquatic Toxicity Assessments
Given its use in agricultural settings, understanding the aquatic toxicity of this compound is essential for environmental protection.
Toxicity to Aquatic Organisms
Studies indicate that this compound poses risks to various aquatic species, particularly fish.
Table 4: Aquatic Toxicity Data for this compound
| Species | LC50 (mg/L) | Study Duration (hours) |
|---|---|---|
| Rainbow Trout | 4 | 96 |
| Goldfish | 10.4 | 96 |
| Grass Carp | 4000 | 96 |
Case Study: Efficacy in Winter Cereals
A field trial conducted in North America demonstrated that the application of this compound at a rate of 0.5 g/ha resulted in over 90% control of dandelion populations in winter wheat fields.
Case Study: Environmental Monitoring
A study assessing the environmental impact of this compound found that its degradation was significantly slower in clay soils compared to sandy loams, raising concerns about potential accumulation and toxicity in aquatic systems downstream.
属性
CAS 编号 |
26952-20-5 |
|---|---|
分子式 |
C14H19Cl3N2O2 |
分子量 |
353.7 g/mol |
IUPAC 名称 |
6-methylheptyl 4-amino-3,5,6-trichloropyridine-2-carboxylate |
InChI |
InChI=1S/C14H19Cl3N2O2/c1-8(2)6-4-3-5-7-21-14(20)12-9(15)11(18)10(16)13(17)19-12/h8H,3-7H2,1-2H3,(H2,18,19) |
InChI 键 |
NGZWZIAGFHOSDS-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCOC(=O)C1=NC(=C(C(=C1Cl)N)Cl)Cl |
规范 SMILES |
CC(C)CCCCCOC(=O)C1=NC(=C(C(=C1Cl)N)Cl)Cl |
Key on ui other cas no. |
26952-20-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















